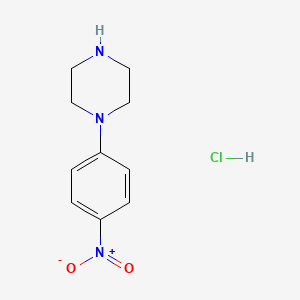

1-(4-Nitrophenyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Nitrophenyl)piperazine hydrochloride is an organic compound with the molecular formula C10H14ClN3O2. It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known that piperazine compounds, which 1-(4-nitrophenyl)piperazine hydrochloride is a derivative of, are gaba receptor agonists .

Mode of Action

This compound, similar to other piperazine compounds, binds directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Given its mode of action, it can be inferred that it causes flaccid paralysis in worms, allowing the host body to easily remove or expel the invading organism .

Action Environment

It is known that the compound is a white solid powder that is soluble in water, ethanol, and chloroform . This suggests that its solubility and stability may be influenced by factors such as temperature, pH, and the presence of other solvents.

Biochemical Analysis

Biochemical Properties

It is known that nitrophenylpiperazine derivatives can act as inhibitors of the enzyme tyrosinase

Cellular Effects

Nitrophenylpiperazine derivatives have been shown to increase the number of neural stem/progenitor cells and inhibit radiation-induced microglia activation and expression of the pro-inflammatory cytokine interleukin-6

Molecular Mechanism

It is known that nitrophenylpiperazine derivatives can inhibit the enzyme tyrosinase

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of piperazine with 4-nitrochlorobenzene under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)piperazine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

- 1-(4-Methoxyphenyl)piperazine

- 1-(4-Chlorophenyl)piperazine

- 1-(4-Pyridyl)piperazine

- 1-(2-Fluorophenyl)piperazine

Comparison: 1-(4-Nitrophenyl)piperazine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(4-Methoxyphenyl)piperazine and 1-(4-Chlorophenyl)piperazine, the nitro group enhances its reactivity and potential for forming various derivatives . This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name |

1-(4-nitrophenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQYCCQVGRORKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.